5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-2-carbonylamino)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-13-8(5-6(12-13)10(15)16)11-9(14)7-3-2-4-17-7/h2-5H,1H3,(H,11,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDJBSYRIDMOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Mechanistic Insights
The reaction proceeds via a two-stage mechanism (AM1/DFT calculations) :
-
Nucleophilic attack by the amine group of furan-2-carboxamide on the carbonyl carbon of the acid chloride.
-
Elimination of HCl , stabilized by the base, to form the carboxamide bond.
Key Transition States :
| Bond | Length (Å) | Charge (Mulliken) |
|---|---|---|
| C=O (carbonyl) | 1.22 → 1.28 | -0.28 → -0.37 |
| N–C (amide) | 1.53 | -0.33 |
Spectroscopic Characterization
Data for analogous pyrazole-3-carboxamides :
FT-IR Analysis
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| Amide (C=O) | 1686–1670 |
| Carboxylic acid (C=O) | 1702–1659 |
| N–H (amide) | 3433–3235 |
¹H NMR (CDCl₃)
| Proton Environment | δ (ppm) |
|---|---|
| Pyrazole C4–H | 7.85–7.17 |
| Furan C3–H | 6.90–6.50 |
| Methyl (N–CH₃) | 3.09–3.06 |
¹³C NMR
| Carbon Environment | δ (ppm) |
|---|---|
| Amide carbonyl | 161.34 |
| Pyrazole C3 | 147.10 |
| Furan C2 | 142.50 |
Reactivity and Stability
-
Acid/Base Sensitivity : The carboxylic acid group undergoes decarboxylation at high temperatures (>150°C) .
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Nucleophilic Substitution : The methyl group at N1 stabilizes the pyrazole ring against electrophilic attacks .
-
Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition onset at ~210°C .
Comparative Analysis
| Property | 5-(Furan-2-carboxamido) Derivative | Analog (Benzamide) |
|---|---|---|
| Melting Point (°C) | 192–195 | 178–180 |
| Solubility (DMSO) | High | Moderate |
| λ_max (UV-Vis) | 268 nm | 254 nm |
Scientific Research Applications
Biological Applications
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid has shown promise in several biological applications:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The dual carboxylic functionalities may contribute to enhanced interaction with microbial targets, making this compound a candidate for further investigation in antimicrobial drug development .
Anticancer Potential
Studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. The unique structural features of this compound may allow it to interact with specific cellular pathways involved in tumor growth and metastasis .
Enzyme Inhibition
The compound's ability to bind to various enzymes could make it useful in designing inhibitors for therapeutic purposes. Interaction studies focusing on its binding affinity with biological targets like kinases or proteases are ongoing, which could reveal its potential as a lead compound in drug discovery .
Case Studies and Research Findings
Research has highlighted several case studies that demonstrate the utility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study B | Anticancer Activity | Showed significant cytotoxic effects on breast cancer cell lines, indicating a pathway for further development as an anticancer drug. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression, warranting further exploration in therapeutic contexts. |
Mechanism of Action
The mechanism of action of 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the pyrazole moiety.
1-Methyl-1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the furan moiety.
Furan-2,5-dicarboxamide: Contains two carboxamide groups on the furan ring.
Uniqueness
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of both furan and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid, with the CAS number 1174308-67-8, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Biological Activities
The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. Below is a detailed examination of these activities.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives, including this compound, possess significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 μM | 0.01 μM | 344.56 |
This selectivity index indicates that the compound may be a more effective inhibitor of COX-2 compared to COX-1, suggesting it could be a safer option for treating inflammatory conditions with fewer gastrointestinal side effects .
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values indicate its potency relative to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 30 |
| K. pneumoniae | 45 |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
Case Studies and Research Findings
Recent literature reviews have compiled data on various pyrazole derivatives, emphasizing their pharmacological profiles:
- A study reported that certain pyrazole derivatives showed significant activity against inflammatory models in rats with minimal side effects on gastric tissue .
- Another investigation indicated that modifications to the pyrazole structure could enhance its anticancer activity, warranting further exploration of this specific compound's potential .
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid?
A typical synthesis involves coupling a furan-2-carboxamide precursor with a substituted pyrazole-carboxylic acid scaffold. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the furan-2-carboxamide moiety to the pyrazole core .
- Protection/deprotection : Employ tert-butyl or benzyl groups to protect reactive carboxylic acid groups during intermediate steps .
- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate intermediates.
Yield optimization can be achieved via reaction temperature control (0–5°C for coupling steps) and stoichiometric adjustments (1.2 equiv of furan-2-carboxylic acid chloride) .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal diffraction studies (Mo-Kα radiation, λ = 0.71073 Å) confirm the planar pyrazole ring and the dihedral angle between the furan and pyrazole moieties (average 15–25°) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Characteristic peaks include δ ~7.5–8.0 ppm (furan protons) and δ ~165–170 ppm (carboxylic acid carbonyl) .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~3300 cm⁻¹ (N-H of amide) .
Q. What challenges arise in solubility and formulation development for this compound?
- Low aqueous solubility : Due to its hydrophobic furan and pyrazole rings, solubility in water is <0.1 mg/mL. Strategies include:
- Salt formation : Use sodium or potassium salts of the carboxylic acid group to enhance solubility .
- Co-solvents : Employ DMSO or PEG-400 in in vitro assays (≤10% v/v to avoid cytotoxicity) .
- Stability : The compound is prone to hydrolysis in basic conditions (pH >9), requiring storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with improved bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. For example, a lower HOMO-LUMO gap (<4 eV) correlates with enhanced electrophilic interactions in enzyme inhibition .
- Molecular docking : Simulate binding poses with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120, Tyr355) .
Q. How should conflicting data on biological activity be resolved?
Example: Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., 2 µM vs. 10 µM across studies).
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the furan ring. Bioactivity trends show that electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition by 20–30% .
- Scaffold hopping : Replace the pyrazole core with isoxazole or thiazole to assess ring flexibility. Pyrazole derivatives retain higher potency due to planar geometry .
Q. How is metabolic stability evaluated in preclinical studies?
- In vitro microsomal assays : Incubate the compound with rat liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes. A t₁/₂ >30 min indicates favorable metabolic stability .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify off-target interactions. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
